molecular formula C19H19F2N3O3S2 B6427793 2-difluoromethanesulfonyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034507-76-9

2-difluoromethanesulfonyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B6427793
CAS No.: 2034507-76-9
M. Wt: 439.5 g/mol
InChI Key: AXODUORTUPLIAB-UHFFFAOYSA-N
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Description

2-difluoromethanesulfonyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C19H19F2N3O3S2 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.08359015 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-difluoromethanesulfonyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Difluoromethanesulfonyl group, which enhances its reactivity.
  • Pyrazole moiety, known for various biological activities including anti-inflammatory and anticancer properties.
  • Thiophene ring, which contributes to the compound's electronic properties and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, a related pyrazole compound showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy drug 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The pyrazole derivatives are also noted for their anti-inflammatory effects. A study on similar compounds demonstrated inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses . The compound's ability to modulate these pathways suggests potential therapeutic applications in inflammatory diseases.

Table of Biological Activities

Activity TypeCompoundIC50 Value (µM)Target Cell Line
AnticancerPyrazole Derivative5.13C6 Glioma
Anticancer5-Fluorouracil8.34C6 Glioma
Anti-inflammatorySimilar Pyrazole0.1Human PMN

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of apoptosis , as evidenced by flow cytometry studies showing significant cell cycle arrest .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various pyrazole compounds, it was found that the compound induced significant apoptosis in glioma cells. The flow cytometry analysis indicated a 45.1% inhibition in the G0/G1 phase and a notable reduction in S and G2/M phases, highlighting its potential as an effective glioma treatment .

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of similar compounds demonstrated that they effectively reduced leukotriene synthesis in mouse macrophages with IC50 values ranging from 0.1 µM , indicating strong anti-inflammatory potential .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3S2/c1-12-17(14-7-10-28-11-14)13(2)24(23-12)9-8-22-18(25)15-5-3-4-6-16(15)29(26,27)19(20)21/h3-7,10-11,19H,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXODUORTUPLIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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